N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea
Overview
Description
“N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea” is a chemical compound . The compound is related to “5-methyl-3-phenyl-4-isoxazolyl” methylamine, which has an empirical formula of C11H12N2O and a molecular weight of 188.23 .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex. For example, the structure of “5-methyl-3-phenyl-4-isoxazolyl” methylamine includes a five-membered heterocyclic moiety . The InChI key for this compound is KJGJWCJXSLAKKS-UHFFFAOYSA-N .Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For instance, the primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-methyl-3-phenyl-4-isoxazolyl” methylamine include a solid form and a molecular weight of 188.23 . More specific properties such as melting point, boiling point, and solubility would require further investigation.Scientific Research Applications
Supramolecular Chemistry Applications
N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea and related bis-urea macrocycles are investigated for their ability to self-assemble into columnar structures through strong urea–urea hydrogen bonds and pi–stacking interactions. This research has led to the development of a facile synthetic route for these macrocycles, confirming their self-assembly pattern and assessing their potential as supramolecular building blocks. Specifically, a large phenylether bis-urea macrocycle has been synthesized, forming tubular assemblies with a guest-accessible channel. These materials are characterized by their thermal and chemical stability and their ability to reversibly bind and exchange a variety of guest molecules, indicating potential applications in the design of new porous materials (Shimizu et al., 2005).
Agricultural Applications
In agriculture, urea derivatives play a significant role in enhancing nitrogen utilization efficiency and reducing environmental impacts. Studies on urea metabolism and regulation by rumen bacterial urease in ruminants have highlighted the importance of urea as a non-protein nitrogen source in ruminant diets, contributing to microbial growth and protein synthesis in the rumen (Jin et al., 2018). Additionally, research on urease and nitrification inhibitors has shown the potential of these technologies to significantly reduce nitrogen loss from urea-based fertilizers, contributing to more sustainable farming practices (Ray et al., 2020).
Environmental and Soil Science
The study of urease inhibitors has expanded into environmental and soil sciences, focusing on reducing the negative impacts of urea fertilization. Recent research highlights the problems associated with urea use as a nitrogen fertilizer, including volatilization, accumulation, and phytotoxicity, and explores the effectiveness of urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) in mitigating these issues (Bremner, 1995).
Medical Applications
In the medical field, urease inhibitors are being explored for their potential as drugs for treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. While acetohydroxamic acid is currently the only clinically used urease inhibitor, research is ongoing to discover new compounds with fewer side effects and greater efficacy (Kosikowska & Berlicki, 2011).
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its intended use. For example, oxacillin, an antibiotic that contains an isoxazole moiety, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .
Safety and Hazards
The safety and hazards associated with handling “5-methyl-3-phenyl-4-isoxazolyl” methylamine include potential skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (respiratory system) . It’s important to handle this compound with appropriate protective measures and in a well-ventilated area .
Future Directions
The future directions in the research and development of isoxazole derivatives are likely to focus on the development of more eco-friendly synthetic strategies . Additionally, there may be interest in exploring the potential applications of these compounds in various fields, such as drug discovery .
Properties
IUPAC Name |
1,3-bis(5-methyl-3-phenyl-1,2-oxazol-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-17(19(24-27-13)15-9-5-3-6-10-15)22-21(26)23-18-14(2)28-25-20(18)16-11-7-4-8-12-16/h3-12H,1-2H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRZRDQHDHVAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NC3=C(ON=C3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255248 | |
Record name | N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240799-55-7 | |
Record name | N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240799-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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